molecular formula C13H17NO3 B14282955 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 136859-09-1

5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B14282955
CAS No.: 136859-09-1
M. Wt: 235.28 g/mol
InChI Key: MNPVILFMWDQVAV-UHFFFAOYSA-N
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Description

5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound characterized by a nitropropyl group attached to a tetrahydronaphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the nitration of a suitable precursor followed by a series of reduction and substitution reactions. One common method involves the nitration of 5,6,7,8-tetrahydronaphthalen-2-ol using nitric acid in the presence of sulfuric acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then alkylated with 3-chloropropanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitropropanal
  • 3-Nitropropanol
  • 3-Nitropropylbenzene

Uniqueness

5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalen-2-ol backbone, which imparts specific chemical and physical properties

Properties

CAS No.

136859-09-1

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(3-nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C13H17NO3/c15-12-6-7-13-10(5-2-8-14(16)17)3-1-4-11(13)9-12/h6-7,9-10,15H,1-5,8H2

InChI Key

MNPVILFMWDQVAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)CCC[N+](=O)[O-]

Origin of Product

United States

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